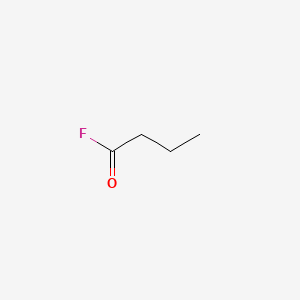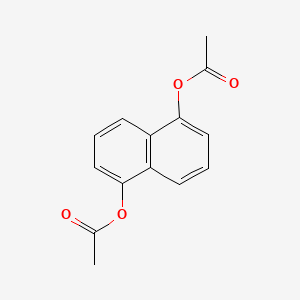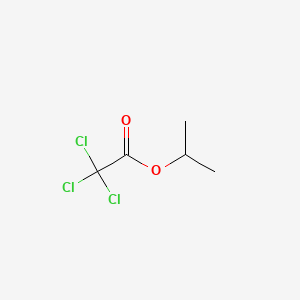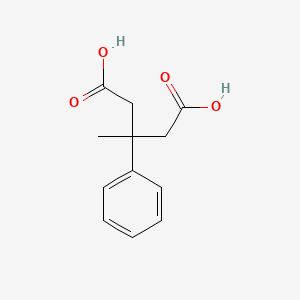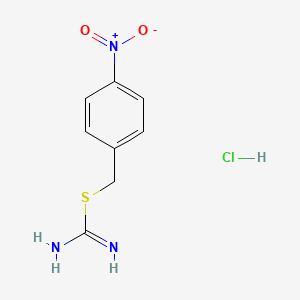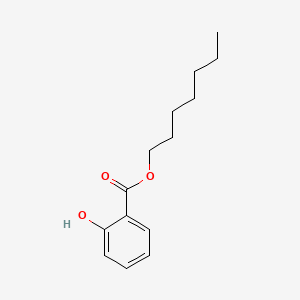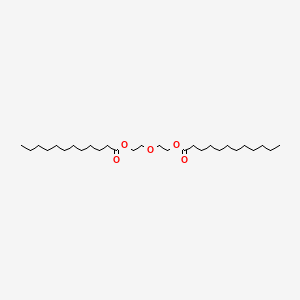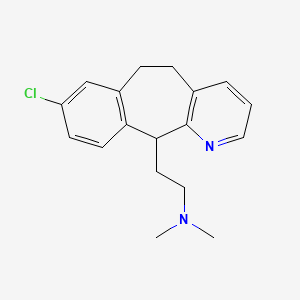
Closiramine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Closiramine is an antihistamine drug developed by Schering in the 1970s. It is known for its molecular formula C18H21ClN2 and has been evaluated in phase 1 clinical trials on healthy volunteers . The compound is primarily used for its antihistamine properties, which help in alleviating allergic reactions.
Preparation Methods
Closiramine can be synthesized through various synthetic routes. One common method involves the reaction of 8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-N,N-dimethylethanamine with appropriate reagents under controlled conditions . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Closiramine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include sodium hypochlorite , tert-butyl hypochlorite , and sodium hydroxide . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Closiramine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: this compound is used in studies related to its antihistamine properties and its effects on biological systems.
Medicine: The compound is evaluated for its potential therapeutic effects in treating allergic reactions and other related conditions.
Industry: This compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Closiramine exerts its effects by blocking histamine receptors, thereby preventing histamine from binding and causing allergic reactions. The molecular targets include H1 histamine receptors , and the pathways involved are related to the inhibition of histamine-induced responses .
Comparison with Similar Compounds
Closiramine is unique compared to other antihistamines due to its specific molecular structure and properties. Similar compounds include:
Properties
CAS No. |
47135-88-6 |
|---|---|
Molecular Formula |
C18H21ClN2 |
Molecular Weight |
300.8 g/mol |
IUPAC Name |
2-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C18H21ClN2/c1-21(2)11-9-17-16-8-7-15(19)12-14(16)6-5-13-4-3-10-20-18(13)17/h3-4,7-8,10,12,17H,5-6,9,11H2,1-2H3 |
InChI Key |
BYUAWKXUYPHXSR-UHFFFAOYSA-N |
SMILES |
CN(C)CCC1C2=C(CCC3=C1N=CC=C3)C=C(C=C2)Cl |
Canonical SMILES |
CN(C)CCC1C2=C(CCC3=C1N=CC=C3)C=C(C=C2)Cl |
Key on ui other cas no. |
47135-88-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


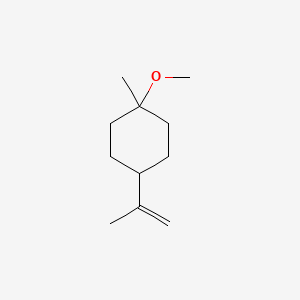
![N-(2-hydroxy-1-methyl-2-phenylethyl)-N,7,7-trimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulphonamide](/img/structure/B1614882.png)
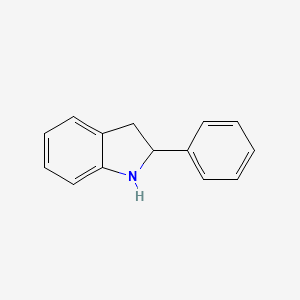
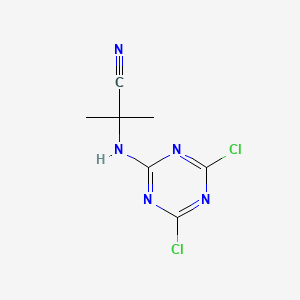
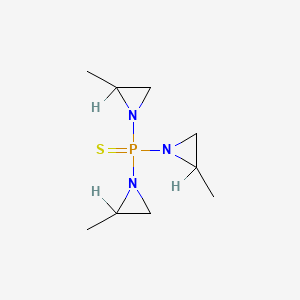
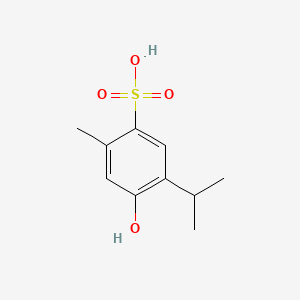
![2H-Naphth[1,8-cd]isothiazole-3,5-disulfonic acid, 1,1-dioxide](/img/structure/B1614890.png)
